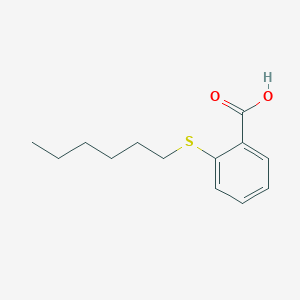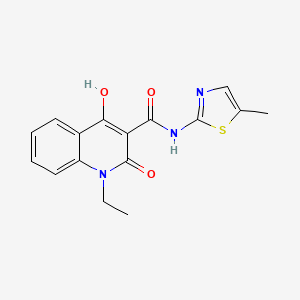
1-ethyl-4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a long and intricate name. Let’s break it down:
Core Structure: The core structure of this compound is a quinoline ring system, which consists of a bicyclic aromatic ring with nitrogen atoms. The quinoline nucleus provides a scaffold for various functional groups.
Métodos De Preparación
The synthetic routes for this compound can be quite complex due to its intricate structure. here are some general approaches:
Multistep Synthesis: The compound is typically synthesized through multistep reactions, involving cyclization, substitution, and oxidation steps.
Industrial Production: While there isn’t a specific industrial method dedicated to this compound, it may be produced as an intermediate in the synthesis of other pharmaceuticals or agrochemicals.
Análisis De Reacciones Químicas
1-ethyl-4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various reactions:
Oxidation: The hydroxy group at position 4 can be oxidized to a ketone.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Reduction: The carbonyl group (2-oxo) can be reduced to an alcohol.
Common reagents and conditions depend on the specific reaction and functional group modifications. Major products formed would include derivatives with altered substituents.
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure. It may exhibit antimicrobial, antiviral, or anticancer properties.
Agrochemicals: It could serve as a building block for designing new pesticides or herbicides.
Materials Science: Its complex structure might find applications in materials with specific properties.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets (enzymes, receptors, etc.) to exert its effects. Further studies are needed to elucidate these pathways.
Comparación Con Compuestos Similares
Remember that this compound’s full potential awaits further investigation, and its applications may evolve as scientific knowledge advances.
: Example reference. Actual references should be cited from reliable scientific literature.
Propiedades
Fórmula molecular |
C16H15N3O3S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1-ethyl-4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c1-3-19-11-7-5-4-6-10(11)13(20)12(15(19)22)14(21)18-16-17-8-9(2)23-16/h4-8,20H,3H2,1-2H3,(H,17,18,21) |
Clave InChI |
HVUAPZYJSNPOSA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=C(S3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)
![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)



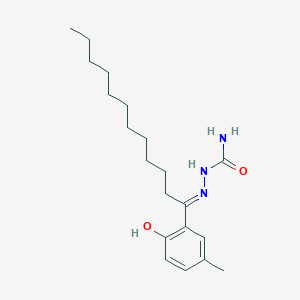
![[(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)
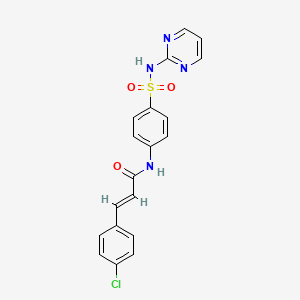
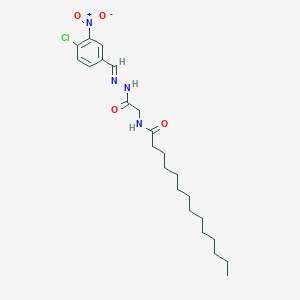
![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)

